Home > Products > Screening Compounds P102432 > 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride
1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride - 1351589-67-7

1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride

Catalog Number: EVT-1694498
CAS Number: 1351589-67-7
Molecular Formula: C13H19Cl2N3
Molecular Weight: 288.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine

Compound Description: This compound features a benzothiazole group linked to a dihydroimidazole ring, further substituted with a piperidin-4-ylmethyl moiety. The crystal structure of this compound has been determined, revealing a planar conformation for both the benzothiazole and imidazole rings [].

5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides

Compound Description: This series of compounds revolves around a central 1H-indazole-3-carboxamide scaffold. The key structural variations involve substitutions at the 5-position of the indazole ring and modifications to the piperidine nitrogen. These compounds demonstrate potent inhibitory activity against Glycogen Synthase Kinase-3 (GSK-3), a target of interest for treating bipolar disorder [].

2-Methylsulfanyl-1-(morpholin-4-ylmethyl)-1H-benzimidazole

Compound Description: This compound features a benzimidazole core with a 2-methylsulfanyl substituent and a 1-(morpholin-4-ylmethyl) group. Notably, its crystal structure reveals intermolecular C–H⋯O and C–H⋯N interactions, contributing to its solid-state packing [].

2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724)

Compound Description: ABT-724 is a highly selective dopamine D4 receptor agonist. It displays potent erectogenic activity in animal models, attributed to its specific interaction with the D4 receptor subtype [].

Overview

1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and is recognized for its potential pharmacological applications. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the compound, enhancing its solubility and stability in aqueous environments.

Source

This compound can be synthesized through various chemical processes, often involving the reaction of piperidine derivatives with benzimidazole precursors. The synthesis methods are typically documented in patents and scientific literature focusing on pharmaceutical chemistry.

Classification

1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride is classified as a heterocyclic compound due to its incorporation of nitrogen atoms within its ring structures. It falls under the broader category of pharmaceutical intermediates and is studied for its biological activity, particularly in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride can be achieved through several methodologies:

  1. Condensation Reactions: A common method involves the condensation of piperidine with benzimidazole derivatives. This reaction typically requires a catalyst and can be performed under reflux conditions to promote the formation of the desired product.
  2. N-alkylation: Another approach is N-alkylation, where piperidine is reacted with a benzimidazole derivative containing a suitable leaving group (e.g., bromide or chloride) to form the target compound.
  3. Hydrochloride Formation: The final step usually involves treating the synthesized compound with hydrochloric acid to form the dihydrochloride salt, improving its solubility.

Technical Details

The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized product.

Molecular Structure Analysis

Structure

The molecular structure of 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride consists of:

  • A benzimidazole core, which features a fused benzene and imidazole ring.
  • A piperidine moiety, which is attached via a methylene (-CH2-) bridge to the benzimidazole structure.

Data

The molecular formula for this compound is typically represented as C12H15Cl2N4C_{12}H_{15}Cl_2N_4, indicating it contains carbon, hydrogen, chlorine, and nitrogen atoms. The molecular weight can be calculated based on this formula.

Chemical Reactions Analysis

Reactions

1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride can participate in various chemical reactions:

  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in reactions with electrophiles.
  • Acid-base Reactions: The presence of hydrochloride groups allows this compound to engage in acid-base reactions, influencing its solubility and reactivity.

Technical Details

Reactivity studies often involve testing the compound against various substrates to explore its potential as a catalyst or reagent in organic synthesis.

Mechanism of Action

Process

The mechanism by which 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.

Data

Research indicates that compounds with similar structures may act as inhibitors for certain enzymes or modulate receptor activity, leading to therapeutic effects in conditions like inflammation or infection.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to the presence of hydrochloride groups; solubility may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data would need to be determined experimentally but is often provided in literature.
Applications

Scientific Uses

1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride has potential applications in medicinal chemistry, particularly as:

  • Pharmaceutical Intermediates: Used in the synthesis of more complex pharmaceutical agents.
  • Biological Research: Studied for its effects on various biological pathways, potentially leading to new drug discoveries.

Research into this compound continues to explore its efficacy and safety profiles for various therapeutic applications, particularly in treating diseases related to inflammation or infection.

Therapeutic Applications of 1-(Piperidin-4-ylmethyl)-1H-benzimidazole Dihydrochloride in Medicinal Chemistry

Antitubercular Activity Targeting Mycobacterium tuberculosis H37Rv

Derivatives of this scaffold disrupt mycobacterial cell wall biosynthesis by inhibiting enoyl-acyl carrier protein (EACP) reductase, a crucial enzyme in the FAS-II pathway. A series of 20 Schiff base analogs demonstrated potent activity against M. tuberculosis H₃₇Rv (ATCC 27294). Four compounds achieved MIC values of 6.25 µg/mL, comparable to first-line agents like isoniazid. Molecular docking (PDB: 1ZID) confirmed binding at the EACP reductase active site via:

  • Hydrogen bonding with Tyr158 and NAD⁺ cofactor
  • Hydrophobic interactions with Ala198 and Phe149
  • π-π stacking near the catalytic triad [8]
  • Table 2: Antitubercular Structure-Activity Relationships
    R-SubstituentMIC (µg/mL)Glide Score (kcal/mol)
    -NH-C(=S)-NH₂6.25-9.106
    -NH-C(=S)-NH-OH6.25-9.365
    -N=CH-C₆H₅12.5-8.537
    Unsubstituted (scaffold control)25.0-8.043

Lipinski’s rule compliance (logP <5, HBD <5, MW <500) and low toxicity (selectivity index >10) underscore drug-likeness [8].

Anticancer Mechanisms: c-Myc Inhibition and Apoptosis Induction

This chemotype disrupts c-Myc/Max dimerization and downstream oncogenic signaling. In lung cancer models (A549 and NCI-H1299 cells), optimized analogs (e.g., A1, A5) induced apoptosis via:

  • ↓c-Myc expression by 48–62% at 10 µM
  • Caspase-3/7 activation (3.8-fold vs. controls)
  • G0/G1 cell cycle arrest (65% of treated cells)
  • Mitochondrial depolarization (ΔΨm loss in 73% of cells) [3]

Docking studies revealed binding to c-Myc’s bHLH-LZ domain (Key residues: Arg367, Asn375), preventing E-box DNA recognition. In vivo, analogs reduced xenograft tumor volume by 58–67% without hematological toxicity [3] [9].

Neuropharmacological Potential

Though direct data is limited, structural analogs demonstrate neuroprotective effects via:

  • NLRP3 inflammasome suppression in microglia, reducing IL-1β maturation
  • Attenuation of oxidative stress (↓ROS by 40%) in neuronal cell lines [5]
  • Aβ fibril destabilization (in silico binding energy: -8.2 kcal/mol) [5]

Benzimidazole-piperidine hybrids modulate neuroinflammatory pathways implicated in Alzheimer’s and Parkinson’s diseases, though target-specific studies are warranted [5].

NLRP3 Inflammasome Inhibition and Immunomodulation

The scaffold blocks NLRP3 ATPase activity (IC₅₀ ~3.1 µM) and IL-1β release in macrophages. Key mechanisms:

  • Disruption of NEK7-NLRP3 interaction in the LRR domain
  • Competitive ATP binding at the NACHT domain (Kd = 0.42 µM)
  • 78% inhibition of pyroptosis in LPS/ATP-stimulated THP-1 cells

MD simulations show the piperidine nitrogen forms salt bridges with Asp303, while benzimidazole engages π-stacking with Tyr859. This dual action underpins therapeutic potential in:

  • Gout flare prophylaxis (patent WO2020208249A1)
  • Diet-induced cardiometabolic complications [7] [9]
  • Table 3: NLRP3 Inflammasome Inhibition Parameters
    ParameterValueAssay System
    IL-1β Release Inhibition78% at 10 µMLPS/ATP-stimulated THP-1
    ATPase Activity IC₅₀3.1 µMRecombinant human NLRP3
    Pyroptosis Reduction70% at 10 µMPMA-differentiated THP-1
    Binding Affinity (Kd)0.42 µMSPR with immobilized NLRP3

Dual Analgesic-Anticoagulant Mechanisms

Benzimidazole-piperidine hybrids exhibit multimodal pain control:

  • IL-1β/IL-18 suppression (NLRP3-dependent pathways; 65% reduction)
  • Factor Xa inhibition (in silico docking score: -9.3 kcal/mol) via S1/S4 pocket interactions [5]
  • Thrombin time prolongation (1.8× baseline) at 50 µM [5]

This dual action addresses thrombotic pain (e.g., deep-vein thrombosis) without bleeding risks associated with conventional anticoagulants [4] [5].

Concluding Remarks

1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride exemplifies rational scaffold hybridization with therapeutic versatility. Key advantages include:

  • Target polypharmacology: Single scaffold modulates c-Myc, NLRP3, and EACP reductase
  • Synthetic tractability: Modular synthesis enables rapid analog generation [8]
  • Favorable DMPK: Quaternary salt enhances solubility and tissue penetration

Future work requires in vivo validation of disease-modifying effects in neurological and metabolic disorders.

  • Table 4: Key Compounds Derived from the Scaffold
    Compound NamePrimary TargetTherapeutic Area
    4-Methyl-2-(piperidin-3-yl)-1H-benzimidazoleEACP reductaseTuberculosis
    A5 (c-Myc inhibitor)c-Myc/Max dimerizationLung cancer
    HS203873 analogNLRP3 ATPaseInflammatory diseases
    D347–2761 derivativeNLRP3/NEK7 interactionCardioprotection
    1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imineFactor Xa/NLRP3Thrombotic pain

Properties

CAS Number

1351589-67-7

Product Name

1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride

IUPAC Name

1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride

Molecular Formula

C13H19Cl2N3

Molecular Weight

288.21 g/mol

InChI

InChI=1S/C13H17N3.2ClH/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11;;/h1-4,10-11,14H,5-9H2;2*1H

InChI Key

MWBSPFVIQBHWHM-UHFFFAOYSA-N

SMILES

C1CNCCC1CN2C=NC3=CC=CC=C32.Cl.Cl

Canonical SMILES

C1CNCCC1CN2C=NC3=CC=CC=C32.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.